

Application Notes and Protocols for ML179

Treatment of MDA-MB-231 Cells

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Compound of Interest

Compound Name: ML179

Cat. No.: B8019595

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These application notes provide a comprehensive guide for studying the effects of **ML179** on the triple-negative breast cancer cell line, MDA-MB-231. This document includes the mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

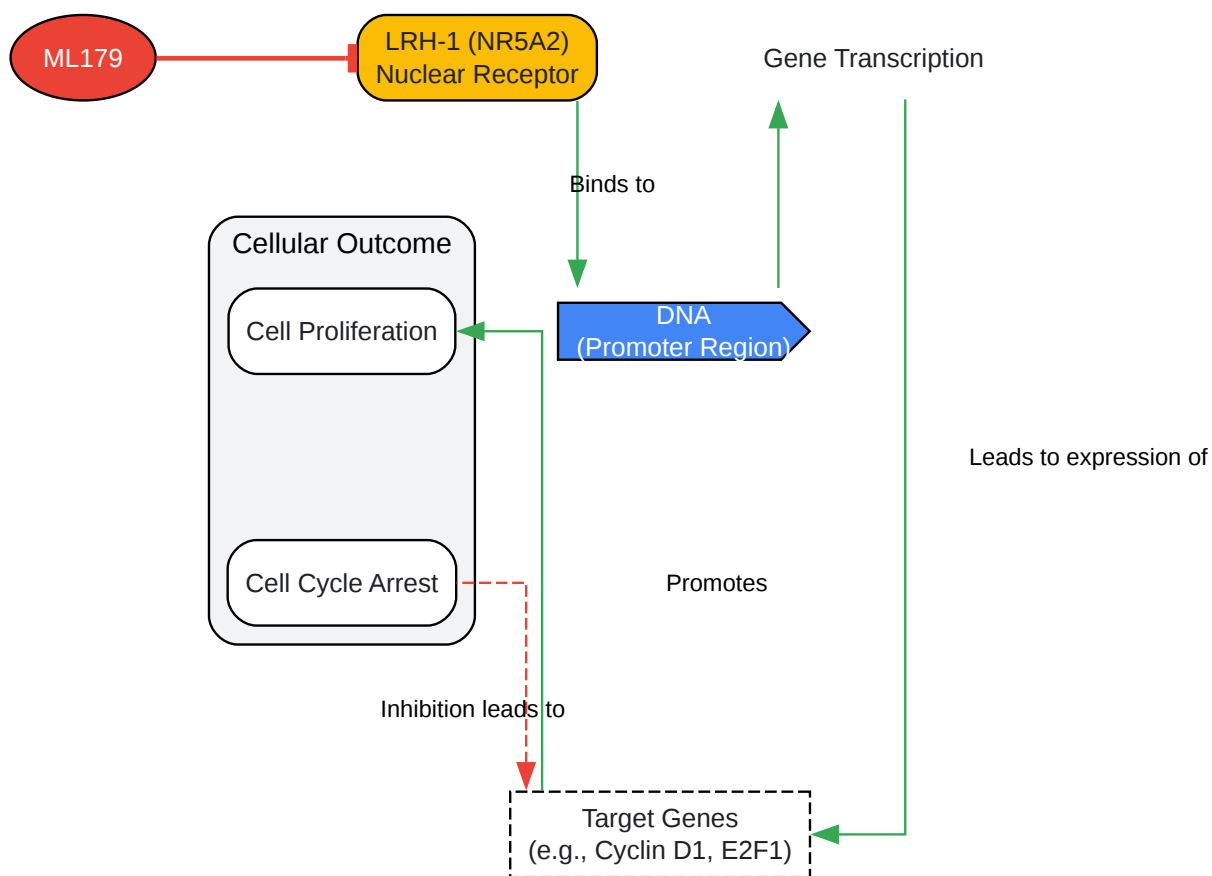
Introduction and Mechanism of Action

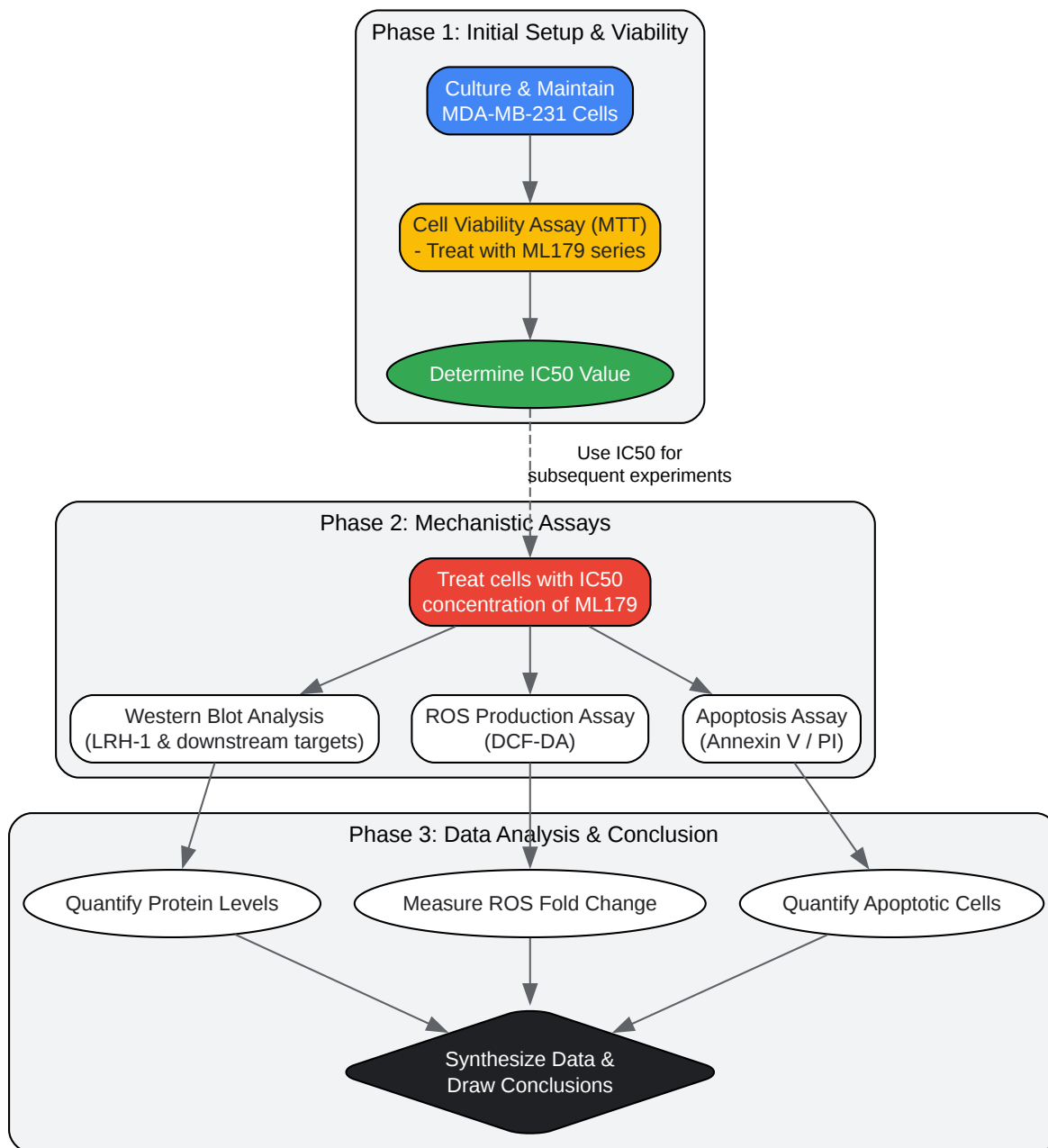
ML179 (also known as SR-1309) is a potent and selective inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor also designated as NR5A2.^{[1][2]} LRH-1 is implicated in the progression of various cancers, including estrogen receptor (ER)-negative breast cancer. In its active state, LRH-1 binds to DNA and regulates the transcription of target genes involved in cell proliferation and steroidogenesis.

As an inverse agonist, **ML179** binds to LRH-1 and promotes an inactive conformation, thereby suppressing its transcriptional activity. This inhibition of LRH-1 signaling leads to a reduction in the proliferation of cancer cells that are dependent on this pathway. Published data confirms that **ML179** exhibits anti-proliferative activity in MDA-MB-231 cells, making it a valuable tool for investigating LRH-1 as a therapeutic target in triple-negative breast cancer.^{[1][3]}

Signaling Pathway

The primary mechanism of action for **ML179** is the direct inhibition of the LHR-1 nuclear receptor. This disrupts the normal transcriptional regulation of genes responsible for cell cycle progression and survival.





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